molecular formula C14H22ClN B2769385 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride CAS No. 82867-36-5

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride

Cat. No. B2769385
CAS RN: 82867-36-5
M. Wt: 239.79
InChI Key: AYIPBMNZJFZUON-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClN . It is also known by its synonyms 2-CYCLOHEXYL-1-PHENYLETHAN-1-AMINE HCL and 2-Cyclohexyl-1-phenyl Ethylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride consists of a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and an ethylamine group (a two-carbon chain with an amine group at the end). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of 1-aminated-2,5-cyclohexadienes, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, is used in radical transfer hydroaminations. This process shows excellent anti-Markovnikov selectivity and tolerates various functional groups (Guin et al., 2007).
  • Cyclohexadiene-1,2-diimines, similar to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are employed in the α-carbon amination of chloroaldehydes, providing enantioselective access to bioactive molecules and natural product core structures (Huang et al., 2019).

Analytical Chemistry

  • Cyclohexyl amine compounds, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are used in the extraction and preconcentration of polycyclic aromatic hydrocarbons from aqueous samples, demonstrating high extraction efficiency and simplicity in analysis (Farajzadeh et al., 2017).

Material Science

  • Borane-amine complexes containing phenyl groups, similar to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are unique in hydroborating and reducing agents. They show distinct reactivities in hydrolysis and hydroboration reactions, relevant in material science and organic synthesis (Brown & Murray, 1984).

Biochemistry and Bioconjugation

  • In biochemical research, compounds like 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride are studied for their mechanisms in forming amides in aqueous media, which is crucial for understanding bioconjugation processes (Nakajima & Ikada, 1995).

Semiconductor Surfaces Study

  • Monoamines and diamines, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, enhance the photoluminescence intensity of semiconductor substrates like cadmium sulfide and cadmium selenide. This indicates their role in modifying semiconductor surface properties, which is significant in the field of electronics and material science (Lisensky et al., 1990).

Safety And Hazards

The safety data sheet for 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility .

properties

IUPAC Name

2-cyclohexyl-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIPBMNZJFZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-phenylethan-1-amine hydrochloride

CAS RN

82867-36-5
Record name 2-cyclohexyl-1-phenylethan-1-amine hydrochloride
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